molecular formula C25H23N3O2 B2875946 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one CAS No. 847377-24-6

4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B2875946
CAS No.: 847377-24-6
M. Wt: 397.478
InChI Key: YPPJZKUHUKOMQJ-UHFFFAOYSA-N
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Description

4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one is a complex organic compound that features a benzimidazole moiety linked to a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with benzaldehyde under acidic conditions.

    Introduction of Benzyl Group: The benzimidazole can be benzylated using benzyl chloride in the presence of a base such as potassium carbonate.

    Formation of Pyrrolidinone Ring: The pyrrolidinone ring can be formed by reacting the benzimidazole derivative with 4-methoxyphenylacetic acid under cyclization conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-(1-benzyl-1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one: Similar structure but lacks the methoxy group.

    4-(1-benzyl-1H-benzimidazol-2-yl)-1-(4-hydroxyphenyl)pyrrolidin-2-one: Similar structure but has a hydroxy group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one may confer unique properties such as increased lipophilicity, altered electronic distribution, and potential for specific interactions with biological targets.

Properties

IUPAC Name

4-(1-benzylbenzimidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2/c1-30-21-13-11-20(12-14-21)27-17-19(15-24(27)29)25-26-22-9-5-6-10-23(22)28(25)16-18-7-3-2-4-8-18/h2-14,19H,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPPJZKUHUKOMQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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